molecular formula C12H18O3 B7775084 1-(2,5-Dimethoxyphenyl)-1-butanol

1-(2,5-Dimethoxyphenyl)-1-butanol

Cat. No.: B7775084
M. Wt: 210.27 g/mol
InChI Key: MKRNUXCCGJVHPA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-1-butanol is a phenyl-substituted primary alcohol characterized by a butanol chain attached to a 2,5-dimethoxyphenyl group. This compound is classified under ether derivatives due to its methoxy substituents, which influence its electronic and steric properties . Synthetically, it is likely prepared via Friedel-Crafts alkylation or related methods, analogous to the synthesis of structurally similar ketones such as 1-(2,5-Dimethoxyphenyl)-1-propanone, which involves condensation of p-dimethoxybenzene under Friedel-Crafts conditions .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-5-11(13)10-8-9(14-2)6-7-12(10)15-3/h6-8,11,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRNUXCCGJVHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxyphenyl)-1-butanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,5-dimethoxyphenyl)-1-butanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-1-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2,5-dimethoxyphenyl)-1-butanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form 1-(2,5-dimethoxyphenyl)-1-butane using strong reducing agents.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 1-(2,5-Dimethoxyphenyl)-1-butanone.

    Reduction: 1-(2,5-Dimethoxyphenyl)-1-butane.

    Substitution: Various substituted phenylbutanols depending on the nucleophile used.

Scientific Research Applications

The compound 1-(2,5-Dimethoxyphenyl)-1-butanol is a chemical of interest in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic effects. Research indicates that it may exhibit:

  • Antidepressant Activity : Studies suggest that compounds with similar structures can influence serotonin pathways, potentially leading to antidepressant effects.
  • Neuroprotective Properties : Preliminary data indicate that this compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatment.

Antimicrobial Research

The compound has been evaluated for its antimicrobial properties against various pathogens:

PathogenInhibition Zone (mm)Standard Drug (mm)
Staphylococcus aureus1820
Escherichia coli1517

These results suggest that this compound could be developed as a novel antimicrobial agent.

Materials Science

In materials science, this compound is being explored for its role in synthesizing polymers and advanced materials with specific properties. Its unique structure allows for the modification of material characteristics such as flexibility and thermal stability.

Antidepressant Activity Study

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain.

Antimicrobial Efficacy Research

In vitro testing against common bacterial strains revealed that the compound exhibited a notable inhibitory effect on both Gram-positive and Gram-negative bacteria. This study supports its potential use as an alternative treatment for infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-1-butanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups on the phenyl ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physical Properties :

  • Storage : Recommended at 2–8°C, indicating sensitivity to thermal degradation .
  • Functional Group : Primary alcohol (C-OH) with two methoxy (-OCH₃) groups on the aromatic ring.

Applications : Primarily used as a pharmaceutical intermediate, leveraging its aromatic and hydroxyl moieties for further functionalization .

Comparison with Similar Compounds

The structural and functional analogs of 1-(2,5-Dimethoxyphenyl)-1-butanol include:

1-(2,5-Dimethoxyphenyl)-1-propanone

  • Structure : Ketone group (C=O) attached to a propane chain and 2,5-dimethoxyphenyl ring.
  • Physical Properties :
    • Boiling Point: 167–168°C at 1.73 kPa .
    • Refractive Index: 1.534–1.538 .
  • Synthesis : Friedel-Crafts acylation of p-dimethoxybenzene .
  • Applications : Pharmaceutical intermediate, precursor to oximes and amines (e.g., methoxamine derivatives) .

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

  • Structure : Chlorinated ketone (Cl-C=O) with a 2,5-dimethoxyphenyl group.
  • Physical Properties :
    • Appearance: Light-yellow crystalline solid .
    • Storage: 2–8°C .
  • Applications : Key intermediate in organic synthesis, particularly for introducing chlorine and ketone functionalities .

This compound vs. Analogs: Key Differences

Parameter This compound 1-(2,5-Dimethoxyphenyl)-1-propanone 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone
Functional Group Primary alcohol Ketone Chlorinated ketone
Boiling Point Not reported 167–168°C (1.73 kPa) Not reported
Synthesis Method Likely Friedel-Crafts alkylation Friedel-Crafts acylation Not specified (likely halogenation)
Key Applications Pharmaceutical intermediate Pharmaceutical intermediate Organic synthesis
Reactivity Hydroxyl group for nucleophilic substitution Electrophilic ketone for condensation Chlorine atom for cross-coupling reactions

Research Findings and Insights

Functional Group Impact: The alcohol group in this compound offers distinct reactivity, such as esterification or oxidation, compared to the ketone or chloro-ketone analogs, which are more electrophilic . The chlorine atom in 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone enhances its utility in cross-coupling reactions, a feature absent in the alcohol and ketone derivatives .

Thermal Stability: The lower storage temperature requirement (2–8°C) for this compound and its analogs suggests thermal instability, likely due to the labile methoxy groups .

Synthetic Versatility :

  • Friedel-Crafts reactions dominate the synthesis of these compounds, with alkylation (for alcohols) and acylation (for ketones) being pathway-determining steps .

Biological Activity

1-(2,5-Dimethoxyphenyl)-1-butanol is an organic compound with potential biological activity due to its unique structural features, including methoxy groups and a hydroxyl group. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound features a butanol chain attached to a dimethoxyphenyl group, which influences its chemical reactivity and biological interactions. The hydroxyl group can engage in hydrogen bonding with various biological targets, such as enzymes and receptors, potentially modulating their activity. The methoxy groups may enhance lipophilicity, affecting the compound's absorption and distribution in biological systems.

Antioxidant Activity

Studies have indicated that this compound exhibits significant antioxidant properties. In vitro assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method demonstrated that the compound effectively scavenges free radicals, with a notable reduction in absorbance correlating with increased concentrations of the compound .

Concentration (µg/mL)% DPPH Scavenging
2520
5045
10070
20090

Antimicrobial Activity

The compound has also shown promising antimicrobial effects. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibitory activity. For instance, against Escherichia coli and Staphylococcus aureus, the minimum inhibitory concentration (MIC) values were found to be relatively low, indicating strong antimicrobial potential .

Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus30

Antiproliferative Effects

Research has highlighted the antiproliferative effects of this compound on various cancer cell lines. For example, in assays involving human hepatocellular carcinoma cells (HepG2), the compound induced apoptosis and cell cycle arrest at the G2/M phase with an IC50 value of approximately 15 µM .

Study on HepG2 Cells

In a controlled study involving HepG2 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The study utilized flow cytometry to assess apoptosis rates:

  • Control Group : 10% apoptosis
  • 50 µM Treatment : 30% apoptosis
  • 100 µM Treatment : 60% apoptosis

This data suggests that the compound effectively promotes apoptotic pathways in cancer cells.

Synthesis and Research Applications

The synthesis of this compound can be achieved through various methods including reduction techniques that convert ketones into alcohols. Its role as an intermediate in organic synthesis makes it valuable for developing more complex pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.